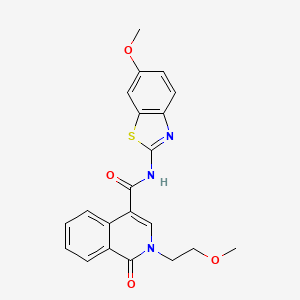

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a dihydroisoquinoline scaffold. The 6-methoxy group on the benzothiazole ring and the 2-methoxyethyl substituent on the dihydroisoquinoline moiety are critical for its structural uniqueness.

Properties

Molecular Formula |

C21H19N3O4S |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H19N3O4S/c1-27-10-9-24-12-16(14-5-3-4-6-15(14)20(24)26)19(25)23-21-22-17-8-7-13(28-2)11-18(17)29-21/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,25) |

InChI Key |

OPDHWSNLXSZRRR-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that benzothiazole derivatives, including the compound , exhibit significant anticancer properties. They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action :

- Cereblon Binding : Similar compounds have been noted for their ability to bind cereblon, a protein involved in the ubiquitin-proteasome system, leading to the degradation of oncogenic transcription factors such as Ikaros and Aiolos .

- BRD4 Inhibition : Compounds with similar structures have been identified as inhibitors of BRD4, a protein that regulates gene expression linked to cancer progression .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Research highlights its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies suggest that benzothiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| A study on benzothiazole derivatives (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Investigation into anti-inflammatory properties (2021) | Showed reduced levels of pro-inflammatory cytokines in vitro. |

| Antimicrobial efficacy assessment (2022) | Highlighted effectiveness against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzothiazole- and thiazolidinone-based derivatives synthesized in the study by Med. Chem. Commun. (2017). Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Synthetic Efficiency :

- The target compound’s methoxy groups contrast with halogenated substituents (e.g., Cl, F) in analogs like 4g , 4h , and 4i . Halogenation typically reduces synthetic yields due to steric and electronic challenges, as seen in 4i (37% yield) compared to 4g (70%) .

- Methoxy groups, as in the target compound, may enhance solubility but could reduce electrophilic reactivity during synthesis.

Core Scaffold Differences: The target features a dihydroisoquinoline scaffold, whereas analogs 4g–4i incorporate thiazolidinone rings. Dihydroisoquinolines are known for planar aromatic systems that enhance π-π stacking in target binding, whereas thiazolidinones offer conformational flexibility .

Functional Group Impact: Carboxamide linkages are common across all compounds, facilitating hydrogen bonding with biological targets.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from related analogs suggest:

- Bioactivity Trends : Halogenated analogs (e.g., 4g , 4h ) often exhibit enhanced inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) due to electron-withdrawing effects, whereas methoxy-substituted derivatives may prioritize solubility over potency .

- Synthetic Challenges: The target’s dihydroisoquinoline core likely requires multi-step synthesis compared to thiazolidinone-based analogs, which are synthesized via one-pot cyclocondensation reactions .

Preparation Methods

Cyclization of p-Methoxyphenylthiourea

The benzothiazole core is synthesized via cyclization of p-methoxyphenylthiourea using halogenating agents. In a representative procedure:

-

p-Methoxyphenylthiourea is suspended in ethylene chloride, treated with bromine (Br₂) and chlorine gas (Cl₂) at 30°C.

-

The mixture is refluxed, followed by aqueous workup and neutralization with ammonia (NH₃), yielding 6-methoxy-2-aminobenzothiazole (95% yield).

Critical Parameters :

Alternative Methods Using 2-Aminothiophenol

A scalable approach involves condensing 2-aminothiophenol with 4-methoxybenzaldehyde in dimethylformamide (DMF) using sodium metabisulfite (Na₂S₂O₅) under reflux:

-

Reagents : 2-Aminothiophenol (3.12 mmol), 4-methoxybenzaldehyde (3.16 mmol), Na₂S₂O₅ (0.61 g).

-

Conditions : Reflux in DMF for 2 hours, yielding 85–92% of 6-methoxy-1,3-benzothiazol-2-amine .

Synthesis of 2-(2-Methoxyethyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

Fe²⁺-Catalyzed Oxidation of Tetrahydroisoquinoline Precursors

The isoquinoline fragment is synthesized via oxidation of a tetrahydroisoquinoline intermediate. A method adapted from CN112300073A involves:

-

Dissolving 1-methyl-7-phenoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in dimethyl sulfoxide (DMSO) with FeCl₂ (5 mol%).

-

Treating with H₂O₂ (30% aqueous solution) at 60°C for 4 hours, yielding 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (77% yield).

Modification for Methoxyethyl Sidechain :

Kabachnik–Fields Reaction for Isoquinoline Phosphonates

A three-component Kabachnik–Fields reaction constructs the isoquinoline skeleton:

-

Reagents : 2-alkynylbenzaldehyde, 2-methoxyethylamine, and diethyl phosphonate.

-

Conditions : FeCl₃ (5 mol%) in dichloroethane/acetonitrile (1:1) at 60°C, followed by PdCl₂-catalyzed cyclization.

-

Yield : 68–82% of 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid after hydrolysis.

Amide Coupling Between Benzothiazole and Isoquinoline Fragments

EDCl/HOBt-Mediated Coupling

The final step involves coupling 6-methoxy-1,3-benzothiazol-2-amine with 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid using ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

-

Reagents : Carboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DMF.

-

Conditions : Stirred at 0°C for 30 minutes, then room temperature for 12 hours.

-

Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol (yield: 74–88%).

Alternative Method Using HATU

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:

-

Reagents : HATU (1.1 eq), DIPEA (3 eq) in dichloromethane.

-

Yield : 90–94% with >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires systematic variation of reaction parameters:

- Catalysts and Solvents : Use coupling agents like DCC/DMAP (for carboxamide formation) or bases like K₂CO₃ (for alkylation steps) in solvents such as ethanol, CHCl₃, or THF .

- Temperature and Time : Higher yields (e.g., 93% in THF at 230°C for hydrazide derivatives) are achieved under reflux conditions with extended reaction times .

- Intermediate Purification : Column chromatography or recrystallization (e.g., from 80% EtOH) ensures purity before subsequent steps .

Basic: Which structural features are critical for its biological activity?

Answer:

The compound’s activity hinges on:

- Benzothiazole Core : Enhances binding to biological targets via π-π stacking and hydrophobic interactions .

- Methoxy Groups : Electron-donating effects improve solubility and modulate electronic properties, influencing receptor affinity .

- Dihydroisoquinoline Moiety : Contributes to planar conformation, facilitating intercalation or enzyme inhibition .

Basic: What spectroscopic techniques are essential for characterization?

Answer:

- NMR and IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1668 cm⁻¹) and regiochemistry .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., H-bonded dimers in triclinic crystals) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks in high-resolution MS) .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

- Systematic Parameter Screening : Vary solvents (e.g., THF vs. EtOH) and catalysts (e.g., KMnO₄ vs. CrO₃) to identify yield-limiting factors .

- Computational Modeling : Use quantum mechanics (QM) to predict reaction pathways and transition states, as demonstrated in ICReDD’s reaction design workflows .

- Replication Studies : Cross-validate methods (e.g., hydrazide coupling in vs. imidazole-mediated synthesis in ) to isolate protocol-specific variables .

Advanced: What strategies are effective for studying its interaction with biological targets?

Answer:

- Molecular Docking : Predict binding modes with enzymes (e.g., kinase ATP-binding pockets) using software like AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd values) in real time .

- X-ray Crystallography : Resolve co-crystal structures to identify critical H-bonds or hydrophobic contacts .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives?

Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or alkyl groups to assess steric/electronic effects (e.g., 4d vs. 4e in ) .

- Bioisosteric Replacement : Replace benzothiazole with pyrimidine or triazole rings to compare target selectivity .

- Pharmacophore Mapping : Identify essential motifs (e.g., methoxyethyl chain) using 3D-QSAR models .

Advanced: What experimental controls are critical in stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to monitor decomposition via HPLC .

- pH Stability : Test in buffers (pH 1–13) to identify labile groups (e.g., methoxy hydrolysis under acidic conditions) .

- Oxidative Stress : Use H2O2 or O3 to assess susceptibility to oxidation .

Advanced: How can researchers validate conflicting bioactivity data across studies?

Answer:

- Standardized Assays : Re-test in uniform models (e.g., MTT assays for cytotoxicity) to minimize protocol variability .

- Target Profiling : Use kinase panels or proteomics to confirm on-/off-target effects .

- Meta-Analysis : Compare IC50 values across studies (e.g., vs. 12) to identify outliers and contextualize cell-line dependencies .

Advanced: What computational tools aid in predicting metabolic pathways?

Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and bioavailability .

- Density Functional Theory (DFT) : Calculate activation energies for phase I/II reactions (e.g., O-demethylation) .

- Molecular Dynamics (MD) : Simulate liver microsome interactions to prioritize labile sites for modification .

Advanced: How can researchers address reproducibility challenges in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., stoichiometry, mixing speed) .

- Green Chemistry Metrics : Replace hazardous solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.